molecular formula C5H3F3N2S B6301734 5-(Methylthio)-2,4,6-trifluoropyrimidine CAS No. 81711-58-2

5-(Methylthio)-2,4,6-trifluoropyrimidine

Cat. No.: B6301734
CAS No.: 81711-58-2
M. Wt: 180.15 g/mol
InChI Key: KPDNMMOXFDOPHP-UHFFFAOYSA-N
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Description

5-(Methylthio)-2,4,6-trifluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three fluorine atoms and a methylthio group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine typically involves the introduction of fluorine atoms and a methylthio group onto the pyrimidine ring. One common method involves the nucleophilic substitution reaction of 2,4,6-trifluoropyrimidine with a methylthiolate anion. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-2,4,6-trifluoropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like DMSO or DMF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the fluorine atoms.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.

    Reduction: Reduced pyrimidine derivatives with altered electronic properties.

Scientific Research Applications

5-(Methylthio)-2,4,6-trifluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and field-effect transistors.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2,4,6-trifluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoropyrimidine: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.

    5-Methylthio-2,4-difluoropyrimidine: Contains only two fluorine atoms, which may result in different chemical and biological properties.

    5-Methylthio-2,6-difluoropyrimidine: Similar to the above compound but with fluorine atoms at different positions.

Uniqueness

5-(Methylthio)-2,4,6-trifluoropyrimidine is unique due to the presence of three fluorine atoms and a methylthio group, which confer distinct electronic and steric effects. These features make it a valuable compound for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

2,4,6-trifluoro-5-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNMMOXFDOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(N=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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